1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
CAS No.: 152382-48-4
Cat. No.: VC21098369
Molecular Formula: C9H8FN3S
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152382-48-4 |
|---|---|
| Molecular Formula | C9H8FN3S |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | (4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate |
| Standard InChI | InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | JMRXSXCJSBGGSU-UHFFFAOYSA-N |
| SMILES | CN=C(NC#N)SC1=CC=C(C=C1)F |
| Canonical SMILES | CN=C(NC#N)SC1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structure
Chemical Identifiers
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is cataloged under several chemical identification systems, facilitating its recognition across different databases and scientific literature. The compound is registered under CAS number 152382-48-4 and possesses distinct structural identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
| Identifier Type | Value |
|---|---|
| CAS Number | 152382-48-4 |
| Molecular Formula | C9H8FN3S |
| Molecular Weight | 209.25 g/mol |
| IUPAC Name | (4-fluorophenyl) N-cyano-N'-methylcarbamimidothioate |
| Standard InChI | InChI=1S/C9H8FN3S/c1-12-9(13-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) |
| Standard InChIKey | JMRXSXCJSBGGSU-UHFFFAOYSA-N |
| SMILES | CN=C(NC#N)SC1=CC=C(C=C1)F |
| Canonical SMILES | CN=C(NC#N)SC1=CC=C(C=C1)F |
The compound's structure features an isothiourea core with a cyano group (C≡N) attached to one nitrogen atom, while the other nitrogen bears a methyl group. The sulfur atom of the isothiourea moiety is bonded to a 4-fluorophenyl ring, creating the complete structural framework of the molecule .
Structural Features
The molecular architecture of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea can be characterized by several key structural features:
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An isothiourea core (N=C-S) serving as the central scaffold
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A cyano group (C≡N) attached to one nitrogen atom
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A methyl group connected to the other nitrogen atom
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A 4-fluorophenyl group linked to the sulfur atom
These structural components contribute to the compound's chemical behavior and reactivity patterns, particularly through electronic effects introduced by the fluorine substituent and the electron-withdrawing nature of the cyano group.
Physical and Chemical Properties
Physical Properties
1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea exists as a solid powder at room temperature. Its physical characteristics are summarized in Table 2.
Table 2: Physical Properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea
| Property | Value |
|---|---|
| Physical State | Solid powder |
| Molecular Weight | 209.25 g/mol |
| Appearance | Powder |
| Purity (commercial) | Typically 96-97% |
| Storage Recommendations | Room temperature in sealed containers |
The compound should be stored in well-sealed containers at room temperature to maintain its integrity and prevent degradation through exposure to air or moisture .
Comparative Analysis with Related Compounds
For contextual understanding, it is valuable to compare 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea with structurally related compounds. Table 3 presents a comparison of its physical and chemical properties with those of its analogs.
Table 3: Comparative Properties of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea | 152382-48-4 | C9H8FN3S | 209.25 | Contains fluorophenyl group |
| 1-Cyano-2-methylisothiourea | 15760-26-6 | C3H5N3S | 115.16 | Lacks aromatic substituent |
| 1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea | 75565-12-7 | C10H11N3OS | 221.28 | Contains methoxyphenyl group |
| 1-Cyano-3-methylisothiourea, sodium salt | 67944-71-2 | C3H4N3NaS | 137.14 | Ionic form with sodium |
This comparison highlights the structural diversity within this class of compounds, with variations in substituents affecting properties like molecular weight, melting point, and potential reactivity patterns .
Synthetic Approaches and Reactions
Reactivity Patterns
Based on its structural features, 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea is expected to exhibit reactivity characteristic of isothioureas and cyano compounds:
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The cyano group can participate in nucleophilic addition reactions
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The isothiourea moiety can undergo various transformations including cyclization reactions
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The 4-fluorophenyl group introduces electronic effects that may influence regioselectivity in certain reactions
These reactivity patterns make the compound potentially valuable as an intermediate in organic synthesis, particularly for the construction of heterocyclic systems .
Research Context and Developments
Research involving 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea appears to be primarily focused on its synthetic utility rather than its direct biological applications. Developments in the broader context include:
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Use of similar isothiourea derivatives in the synthesis of dihydropyrimidine compounds with evaluated antimalarial activity
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Employment of related compounds as intermediates in complex molecular architectures
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Exploration of cyano-containing heterocycles for various pharmaceutical applications
These research trends suggest potential areas for further investigation of 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea, particularly in pharmaceutical chemistry and heterocyclic synthesis .
Related Compounds and Structural Analogs
1-Cyano-2-methylisothiourea
1-Cyano-2-methylisothiourea (CAS: 15760-26-6) represents a simpler structural analog lacking the fluorophenyl substituent. This compound has the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol. Its physical properties include:
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Density: 1.2±0.1 g/cm³
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Boiling Point: 222.1±23.0°C at 760 mmHg
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Flash Point: 88.1±22.6°C
This compound serves as a fundamental building block in the synthesis of more complex isothiourea derivatives and has been utilized in various synthetic protocols .
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea
1-Cyano-3-(4-methoxyphenyl)-2-methylisothiourea (CAS: 75565-12-7) represents another structural variant where the fluorine substituent is replaced by a methoxy group. Its molecular formula is C10H11N3OS with a molecular weight of 221.28 g/mol. Notable physical properties include:
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Density: 1.16 g/cm³
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Boiling Point: 357.3°C at 760 mmHg
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Flash Point: 169.9°C
The substitution of fluorine with a methoxy group alters the electronic properties and potentially the reactivity patterns of the molecule .
Functional Derivatives in Synthetic Applications
Several studies have employed structurally related compounds as key intermediates in the synthesis of biologically relevant molecules:
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S-methylisothiourea hemisulfate has been used in combination with ethyl cyanoacetate for the synthesis of dihydropyrimidine derivatives
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Cyano-containing guanidine derivatives have been utilized in the construction of complex heterocyclic systems
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Similar compounds have been employed as guanylation agents in organic synthesis
These applications highlight the synthetic versatility of this class of compounds and suggest potential applications for 1-Cyano-2-(4-fluorophenyl)-3-methylisothiourea in various synthetic contexts .
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